molecular formula C14H19NO3 B1528470 Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate CAS No. 398489-25-3

Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate

Cat. No.: B1528470
CAS No.: 398489-25-3
M. Wt: 249.3 g/mol
InChI Key: RDFFQIULSPDBAB-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate is a four-membered azetidine ring derivative featuring a hydroxyl group and a phenyl substituent at the 3-position, protected by a tert-butyloxycarbonyl (Boc) group at the 1-position. This compound is of significant interest in medicinal and synthetic chemistry due to the azetidine ring’s unique combination of ring strain and stability, which enhances its reactivity for further functionalization . The Boc group serves as a protective moiety for amines, enabling selective deprotection during multi-step syntheses .

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-13(2,3)18-12(16)15-9-14(17,10-15)11-7-5-4-6-8-11/h4-8,17H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFFQIULSPDBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734937
Record name tert-Butyl 3-hydroxy-3-phenylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398489-25-3
Record name tert-Butyl 3-hydroxy-3-phenylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme Summary

Stage Reactants and Conditions Description
1 Bromobenzene in anhydrous tetrahydrofuran (THF) at -78 °C Formation of aryllithium intermediate by treatment with n-butyllithium under inert atmosphere
2 Addition of n-butyllithium (2.5 M in hexane) Generation of phenyl lithium species via lithium-halogen exchange
3 Addition of tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone) at 20 °C in THF Nucleophilic addition of aryllithium to the azetidinone carbonyl forming the hydroxyazetidine

Detailed Procedure

  • Step 1: Dissolve bromobenzene (3 equivalents) in anhydrous THF (10 mL) and cool the solution to -78 °C under nitrogen atmosphere for 10 minutes.
  • Step 2: Add n-butyllithium solution (2.5 M in hexane, 3 equivalents) dropwise to the cooled bromobenzene solution. Stir the mixture for 1 hour at -78 °C to generate the phenyl lithium intermediate.
  • Step 3: Separately dissolve N-Boc-3-azetidinone (1 equivalent) in anhydrous THF (1 mL). Add this solution slowly to the reaction mixture at -78 °C.
  • Step 4: Allow the reaction mixture to warm to room temperature and stir overnight to complete the nucleophilic addition.
  • Step 5: Quench the reaction with cold 10% ammonium chloride solution (10 mL at 0 °C). Extract the organic layer with diethyl ether (3 × 50 mL).
  • Step 6: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
  • Step 7: Purify the crude product by column chromatography on silica gel using 30% ethyl acetate in hexanes as eluent to afford this compound.

Reaction Yield and Purity

  • Yield: Approximately 94% isolated yield, indicating high efficiency of the synthetic route.
  • Purity: Typically ≥97% after purification, suitable for further applications in research and pharmaceutical development.

Mechanistic Insights and Reaction Considerations

  • The key step is the nucleophilic addition of the phenyl lithium species to the electrophilic carbonyl carbon of N-Boc-3-azetidinone, resulting in the formation of the tertiary alcohol at the 3-position of the azetidine ring.
  • Maintaining an inert atmosphere (nitrogen or argon) throughout the reaction is critical to prevent side reactions with moisture or oxygen.
  • Low temperature (-78 °C) during the formation of the aryllithium intermediate helps control reactivity and selectivity.
  • The Boc protecting group on the azetidine nitrogen ensures stability of the ring and prevents unwanted side reactions during nucleophilic addition.

Summary Table of Preparation Method

Parameter Details
Starting Materials Bromobenzene, N-Boc-3-azetidinone, n-Butyllithium
Solvent Anhydrous tetrahydrofuran (THF), hexane (for n-butyllithium)
Temperature -78 °C for lithiation; 20 °C for addition; room temperature for reaction completion
Atmosphere Inert atmosphere (nitrogen)
Reaction Time 1 hour for lithiation; overnight for nucleophilic addition
Workup Quench with 10% NH4Cl, extraction with diethyl ether, drying, solvent removal
Purification Column chromatography (SiO2, 30% ethyl acetate/hexanes)
Yield 94%
Purity ≥97%
Reference Thaxton et al., Bioorganic and Medicinal Chemistry Letters, 2013

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications

Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate has been investigated for its role as a pharmacological agent. Its structure suggests potential activity in modulating biological pathways, particularly in cancer therapy. The compound's ability to interact with estrogen receptors has been noted, making it a candidate for developing selective estrogen receptor modulators (SERMs) or estrogen receptor degraders (ERDs) .

Case Studies:

  • Estrogen Receptor Modulation: Research indicates that compounds structurally similar to this compound can effectively degrade estrogen receptors in breast cancer models. The efficacy of these compounds in vitro suggests a pathway for developing new treatments for estrogen receptor-positive breast cancer .

Synthetic Organic Chemistry

Building Block in Synthesis

This compound serves as a versatile building block in synthetic organic chemistry. Its functional groups allow for further derivatization, making it useful in synthesizing more complex molecules.

Synthesis Examples:

  • Deoxygenative Coupling Reactions: The compound has been utilized in metal-free deoxygenative coupling reactions, demonstrating its utility in creating new carbon-carbon bonds. This reaction type is significant for constructing diverse organic frameworks without the need for metal catalysts .

Material Science

Polymer and Material Development

The unique properties of this compound make it a candidate for applications in material science, particularly in the development of polymers and coatings.

Research Insights:

  • Polymer Composites: Studies have shown that incorporating azetidine derivatives into polymer matrices can enhance mechanical properties and thermal stability. The presence of tert-butyl and phenyl groups contributes to improved compatibility with various polymer systems .

Summary Table of Applications

Application AreaDescriptionCase Studies/References
Medicinal ChemistryPotential use as an estrogen receptor modulator or degraderStudy on ERD compounds
Synthetic Organic ChemistryBuilding block for synthesizing complex organic moleculesMetal-free coupling reactions
Material ScienceEnhancements in polymer properties and thermal stabilityResearch on polymer composites

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Azetidine vs. Pyrrolidine Rings

  • Ring Strain and Reactivity : Azetidines (4-membered) exhibit higher ring strain than pyrrolidines (5-membered), making them more reactive in ring-opening or functionalization reactions .
  • Synthetic Utility : Azetidines are prioritized in fragment-based drug discovery for their sp³-hybridized carbons, while pyrrolidines are more common in natural product analogs .

Substituent Effects

  • Hydroxyl vs. Cyano/CF₃S Groups: The hydroxyl group in the target compound offers hydrogen-bonding capability, whereas cyano and CF₃S groups enhance electrophilicity for cross-coupling reactions .
  • Phenyl vs.

Biological Activity

Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its applications in drug development, its mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H19NO2C_{14}H_{19}NO_2 and a molecular weight of 235.31 g/mol. The compound features a tert-butyl group, a hydroxy group, and a phenyl ring attached to an azetidine backbone, which contributes to its biological properties.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a pharmaceutical intermediate. It has been studied for various therapeutic properties, including:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The presence of the phenyl group is crucial for enhancing these effects.
  • Neuroprotective Effects : Some derivatives have shown potential in protecting neuronal cells from oxidative stress, indicating possible applications in neurodegenerative diseases.

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression and metabolic pathways.
  • Modulation of Cell Signaling Pathways : The compound may interact with specific receptors or signaling molecules that regulate cell growth and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

Study Findings Reference
Study on Antitumor ActivityDemonstrated cytotoxic effects on various cancer cell lines with an IC50 value comparable to standard chemotherapeutics.
Neuroprotection StudyShowed protective effects against oxidative stress-induced cell death in neuronal cultures.
Enzyme Inhibition AssayIdentified as a potent inhibitor of specific kinases involved in cancer signaling pathways.

Applications in Drug Development

This compound serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its derivatives are being investigated for their potential use in:

  • Anticancer Drugs : Due to their ability to induce apoptosis in cancer cells.
  • Neuroprotective Agents : For conditions like Alzheimer's disease, where oxidative stress plays a critical role.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate
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Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate

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